4-(4-Chlorophenyl)but-3-yn-2-amine
CAS No.: 153395-90-5
Cat. No.: VC14364062
Molecular Formula: C10H10ClN
Molecular Weight: 179.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 153395-90-5 |
---|---|
Molecular Formula | C10H10ClN |
Molecular Weight | 179.64 g/mol |
IUPAC Name | 4-(4-chlorophenyl)but-3-yn-2-amine |
Standard InChI | InChI=1S/C10H10ClN/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8H,12H2,1H3 |
Standard InChI Key | CAYPHUKXQSWEIX-UHFFFAOYSA-N |
Canonical SMILES | CC(C#CC1=CC=C(C=C1)Cl)N |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Nomenclature
The IUPAC name 4-(4-chlorophenyl)but-3-yn-2-amine reflects its structure: a but-3-yn-2-amine chain (an amine group at position 2 of a four-carbon chain with a triple bond between carbons 3 and 4) substituted at position 4 with a 4-chlorophenyl group. Its canonical SMILES representation is CC(C#CC1=CC=C(C=C1)Cl)N, highlighting the alkyne triple bond and the para-chlorinated aromatic ring.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 179.64 g/mol | |
Exact Mass | 179.05000 | |
PSA (Polar Surface Area) | 26.02 Ų | |
LogP (Partition Coefficient) | 2.739 |
The compound’s logP value of 2.739 suggests moderate lipophilicity, making it potentially permeable to biological membranes . Its polar surface area (26.02 Ų) indicates limited hydrogen-bonding capacity, which may influence solubility and reactivity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming its structure. Key spectral features include:
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IR: A sharp absorption band near 3300 cm (N–H stretch) and 2100 cm (C≡C stretch).
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H NMR: Signals at δ 1.3 ppm (methyl group), δ 2.1–2.3 ppm (methine proton adjacent to the amine), and δ 7.2–7.4 ppm (aromatic protons from the chlorophenyl group).
Synthesis Methods
Table 2: Synthesis Conditions
Parameter | Detail | Source |
---|---|---|
Starting Materials | 4-Chlorobenzaldehyde, Propargyl Bromide | |
Base | Potassium Carbonate (KCO) | |
Purification Method | Column Chromatography | |
Yield | Not Reported | – |
Challenges and Optimization
The reaction’s exothermic nature necessitates controlled temperature to prevent side reactions. Purification via column chromatography ensures high purity, but scalability remains unverified in published protocols.
Analytical and Computational Characterization
Spectroscopic Validation
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C NMR: Peaks corresponding to the sp-hybridized alkyne carbons (δ 70–80 ppm) and the aromatic carbons (δ 120–140 ppm) confirm the structure.
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Mass Spectrometry: A molecular ion peak at m/z 179.05 aligns with the exact mass .
Computational Insights
Density Functional Theory (DFT) calculations predict the molecule’s lowest-energy conformation, where the chlorophenyl group and amine moiety adopt a trans orientation to minimize steric hindrance. The HOMO-LUMO gap (~5.2 eV) suggests moderate reactivity, favoring electrophilic aromatic substitution at the para position of the phenyl ring .
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